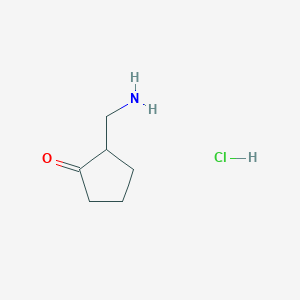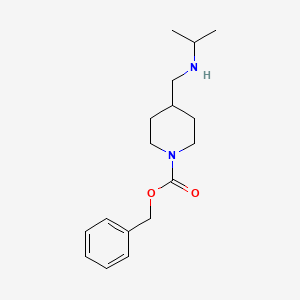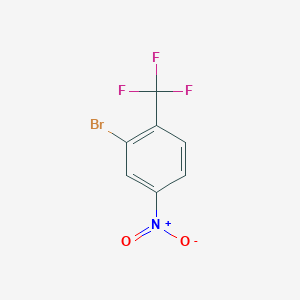
tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O3 . It has an average mass of 256.341 Da and a monoisotopic mass of 256.178680 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate” consists of a piperidine ring attached to a tert-butyl carboxylate group and a 3-hydroxyazetidine group .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl piperidine-1-carboxylates, closely related to the specified compound, are key intermediates in synthesizing biologically active compounds, such as crizotinib. These compounds are synthesized through multi-step processes involving starting materials like tert-butyl-4-hydroxypiperdine-1-carboxylate and characterized by MS and NMR spectrum techniques (Kong et al., 2016).
- Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized using various spectroscopic methods, showing potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a variant of the compound of interest, is an important intermediate for small molecule anticancer drugs. This demonstrates the role of such compounds in the development of new cancer therapeutics (Zhang et al., 2018).
- Vandetanib, a drug used for certain cancer treatments, includes an intermediate closely related to tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate, highlighting its application in pharmaceutical synthesis (Wang et al., 2015).
Crystal Structure Analysis
- X-ray studies of similar tert-butyl piperidine-1-carboxylates reveal details about their molecular packing and interactions, which are crucial for understanding their pharmacological properties (Didierjean et al., 2004).
- The crystal structure analysis of various piperidine derivatives helps in elucidating their molecular geometry, which is essential for their biological activity and interaction with biological targets (Gumireddy et al., 2021).
properties
IUPAC Name |
tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-4-6-10(15)13(17)8-14-9-13/h10,14,17H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFIYLGJDPVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

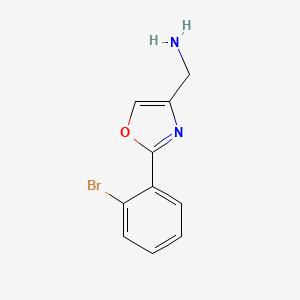
![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)
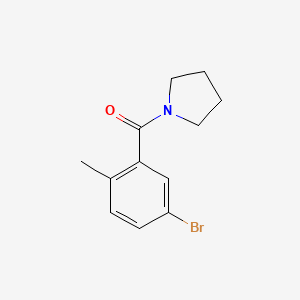
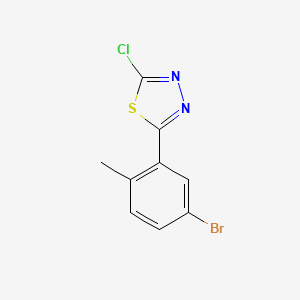
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
![Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1375295.png)
